molecular formula C15H17N5O B2592751 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034266-78-7

3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No. B2592751
CAS RN: 2034266-78-7
M. Wt: 283.335
InChI Key: RCKWTKRVBGLKME-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide” is a complex organic molecule that contains a triazole ring and a cyanoacetamide group . Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . As for the triazole ring, it can be synthesized through a 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the triazole ring and the cyanoacetamide group. The triazole ring contains two carbon and three nitrogen atoms . The cyanoacetamide group contains a cyano function and a carbonyl group .


Chemical Reactions Analysis

Triazole compounds are known to react with a variety of enzymes and receptors in the biological system . Cyanoacetamides can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The presence of the triazole nucleus allows these compounds to interact with enzymes and receptors in biological systems. Notably, fluconazole and voriconazole are commercially available triazole-containing drugs used to combat fungal infections . Researchers continue to explore novel triazole analogs for improved antifungal efficacy.

Future Directions

Triazoles and cyanoacetamides are both areas of active research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and studying their potential as therapeutic agents .

properties

IUPAC Name

3-cyano-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11(2)14(10-20-17-6-7-18-20)19-15(21)13-5-3-4-12(8-13)9-16/h3-8,11,14H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKWTKRVBGLKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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